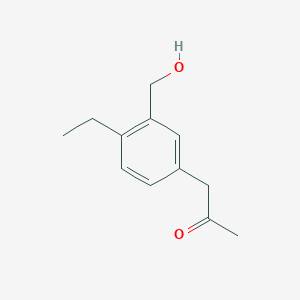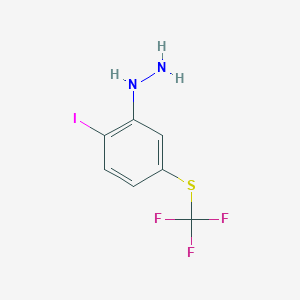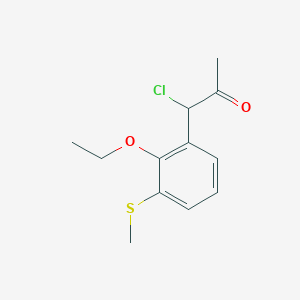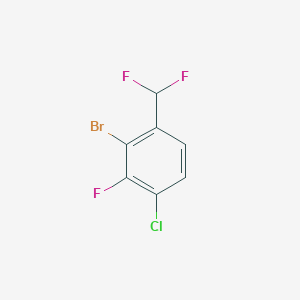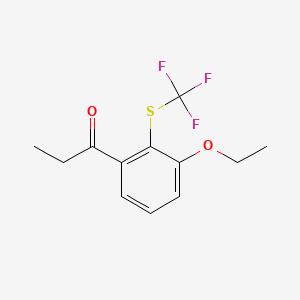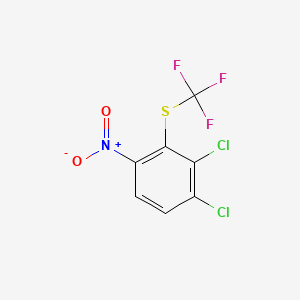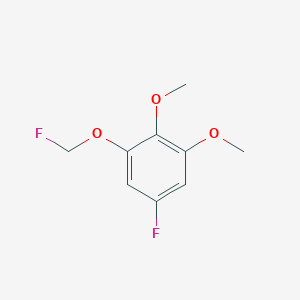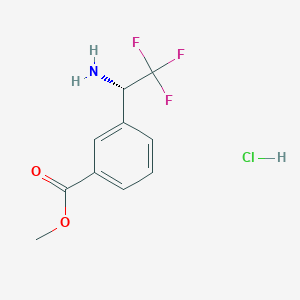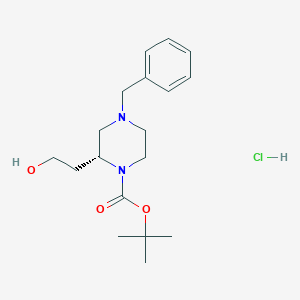
(R)-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms, followed by the introduction of the benzyl and hydroxyethyl groups. The tert-butyl group is often introduced via a tert-butyl esterification reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
Medically, piperazine derivatives have been explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-benzylpiperazine-1-carboxylate
- tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
- benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Uniqueness
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is unique due to the combination of its functional groups. The presence of both benzyl and hydroxyethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the ®-configuration may impart specific stereochemical properties that influence its biological activity.
Properties
Molecular Formula |
C18H29ClN2O3 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m1./s1 |
InChI Key |
XTHYWYUKBAVIBG-PKLMIRHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)
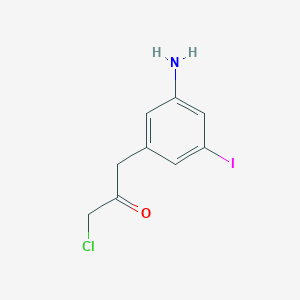
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
